molecular formula C20H24N5O9P B235958 4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate CAS No. 125882-88-4

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate

Cat. No. B235958
CAS RN: 125882-88-4
M. Wt: 509.4 g/mol
InChI Key: WWPDJOVDMBVAGM-AEVYOOLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate (TE-CAMP) is a synthetic derivative of adenosine monophosphate (AMP). It is a potent activator of cyclic AMP-dependent protein kinase A (PKA) and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate activates PKA by binding to the regulatory subunits of the enzyme, causing a conformational change that releases the catalytic subunits. The catalytic subunits then phosphorylate downstream targets, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include the activation of glucose metabolism, the inhibition of cell proliferation, and the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate has several advantages as a tool for scientific research. It is highly specific for PKA activation and has a well-characterized mechanism of action. Additionally, this compound is stable and can be stored for long periods, making it a convenient tool for experiments. However, this compound also has some limitations. It is relatively expensive and can be difficult to synthesize. Additionally, this compound may have off-target effects, leading to potential confounding results.

Future Directions

There are several potential future directions for research on 4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Additionally, researchers may explore the potential of this compound as a therapeutic agent for the treatment of neurological disorders. Finally, further studies may be conducted to elucidate the precise biochemical and physiological effects of this compound activation in different cell types and tissues.

Synthesis Methods

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate can be synthesized using a variety of methods. One common method involves the reaction of 2-ethyl adenosine with tosyl chloride to form 2-ethyl adenosine 5'-tosylate. This intermediate is then reacted with diethyl oxalate to form 4-tolyloxycarbonyl-2-ethyl adenosine, which is subsequently phosphorylated with phosphorus oxychloride to form this compound.

Scientific Research Applications

4-Tolyloxycarbonyl-2-ethyl adenosine monophosphate has been used extensively in scientific research as a tool to activate PKA. PKA is a critical signaling molecule that regulates a wide range of cellular processes, including metabolism, gene expression, and cell division. By activating PKA, this compound can be used to study the physiological and biochemical effects of PKA activation in various cell types and tissues.

properties

CAS RN

125882-88-4

Molecular Formula

C20H24N5O9P

Molecular Weight

509.4 g/mol

IUPAC Name

(4-methylphenyl) 3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypropanoate

InChI

InChI=1S/C20H24N5O9P/c1-11-2-4-12(5-3-11)33-14(26)6-7-31-35(29,30)32-8-13-16(27)17(28)20(34-13)25-10-24-15-18(21)22-9-23-19(15)25/h2-5,9-10,13,16-17,20,27-28H,6-8H2,1H3,(H,29,30)(H2,21,22,23)/t13-,16-,17-,20-/m1/s1

InChI Key

WWPDJOVDMBVAGM-AEVYOOLXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

SMILES

CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

synonyms

4-tolyloxycarbonyl-2-ethyl adenosine monophosphate
4-tolyloxycarbonyl-2-ethyl AMP
RP 53801
RP-53801

Origin of Product

United States

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